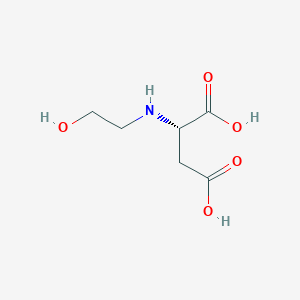

N-(2-羟乙基)天冬氨酸

描述

“N-(2-hydroxyethyl)aspartic acid” is a chemical compound . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of “N-(2-hydroxyethyl)aspartic acid” involves the reaction of biogenic acids with ethanolamine and hydrogen using small amounts of water as solvent together with solid catalysts . The products obtained, N-(2-hydroxyethyl)-2-pyrrolidones, are subsequently converted in a continuous gas phase dehydration over simple sodium-doped silica .Molecular Structure Analysis

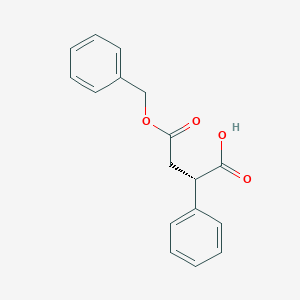

The molecular structure of “N-(2-hydroxyethyl)aspartic acid” involves the coordination of HEDTA to Np(V) in a tridentate mode through two oxygens of two carboxylic groups and one nitrogen of the amine group .Chemical Reactions Analysis

“N-(2-hydroxyethyl)aspartic acid” can be used for convenient drug loading and controlled release . It can also be used in the isolation of aspartic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-hydroxyethyl)aspartic acid” were studied, and isotherms of a surface tension of homologous series of these compounds on a liquid-gas interface in water and hydrochloric acid were obtained .科学研究应用

生物医学应用:

- 钟杰(2008)的研究探讨了新型富勒烯天冬氨酸的合成,突出了其在生物医学领域的潜力(L. Zhongjie, 2008)。

- 关于天冬氨酸衍生物的研究,包括类似于N-(2-羟乙基)天冬氨酸的化合物,已经显示出它们作为人工二肽甜味剂的前体的价值,如新甜和安瓦甜,在食品工业中的重要性(Jielin Zhang et al., 2019)。

聚合物科学和材料工程:

- 萨里卡等人(2017)讨论了聚(2-羟乙基甲基丙烯酸-N-甲基丙烯酰-(l)-赖氨酸)冷凝凝胶的合成,用于分离天冬氨酸,展示了其在复杂环境中的应用(Büşra Sarıca等人,2017)。

- 瓦基利和拉赫尼辛(2013)合成了基于淀粉和L-天冬氨酸的新型天然水凝胶,突出了它们在药物传递系统中的潜力,由于其温度响应性膨胀行为和超吸水性能(M. Vakili & Nahid Rahneshin, 2013)。

化学合成和催化:

- Jefford,Jian和Lu Zhi-Hui(1993)利用L-天冬氨酸实现了对3-氨基-2-羟基酸的对映选择性合成,这种方法对于复杂分子的合成具有相关性(C. W. Jefford et al., 1993)。

- 岳等人(2017)利用包括天冬氨酸衍生物在内的氨基酸离子液体将CO2转化为环状碳酸酯,展示了天冬氨酸衍生物在绿色化学应用中的作用(S. Yue et al., 2017)。

安全和危害

未来方向

“N-(2-hydroxyethyl)aspartic acid” has potential applications in various areas of biomedicine due to its excellent biocompatibility and biodegradability . It can be used for the isolation of amino acids from complex environments . It is also a promising candidate for the isolation of aspartic acid and lysozyme owing to their enhanced performance and specificity, low cost, and high reusability .

属性

IUPAC Name |

(2S)-2-(2-hydroxyethylamino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO5/c8-2-1-7-4(6(11)12)3-5(9)10/h4,7-8H,1-3H2,(H,9,10)(H,11,12)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVHTDWHXVPUEF-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)N[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00479055 | |

| Record name | N-(2-hydroxyethyl)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxyethyl)aspartic acid | |

CAS RN |

125677-11-4 | |

| Record name | N-(2-hydroxyethyl)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B163338.png)

![2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B163361.png)

![8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride](/img/structure/B163365.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide](/img/structure/B163369.png)